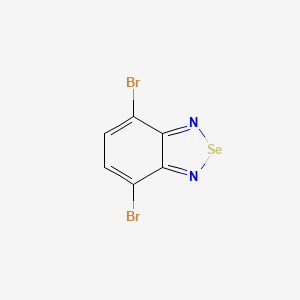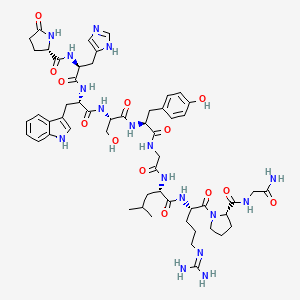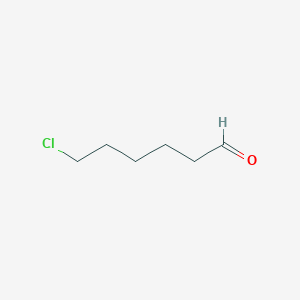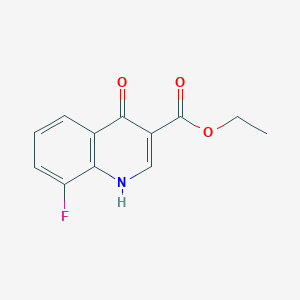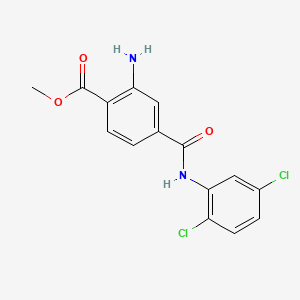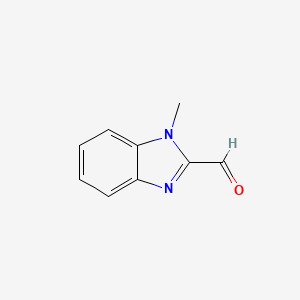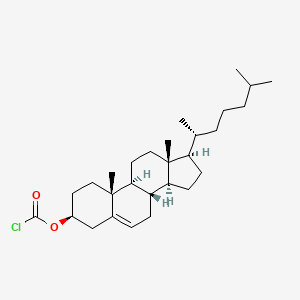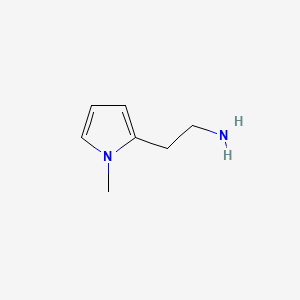
2-ニトロフェニルヒドラジン塩酸塩
概要
説明
2-Nitrophenylhydrazine Hydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a nitro group at the ortho position. This compound is commonly used in analytical chemistry as a derivatization agent for the detection and quantification of various analytes, including fatty acids and peptides .
科学的研究の応用
2-Nitrophenylhydrazine Hydrochloride is widely used in scientific research due to its versatility:
Analytical Chemistry: It is used as a derivatization agent for the detection and quantification of fatty acids and peptides in biological samples.
Biochemistry: It is employed in the study of protein and peptide modifications.
Pharmaceutical Research: It is used in the synthesis of various pharmaceutical intermediates.
Industrial Applications: It is used in the production of dyes and pigments.
作用機序
Target of Action
The primary target of 2-Nitrophenylhydrazine Hydrochloride is peptides with two or more basic residues, including those with post-translational modifications (PTMs), such as methylation and phosphorylation . These peptides can be highly hydrophilic and are often difficult to be retained on a reversed-phase (RP) column .
Mode of Action
2-Nitrophenylhydrazine Hydrochloride interacts with its targets by derivatizing the carboxy group of these peptides, a process referred to as NPHylation . This interaction significantly increases the hydrophobicity of the peptides, eliminates C-terminal rearrangement in all cases, and offers enhanced sensitivity in some cases .
Biochemical Pathways
The biochemical pathways affected by 2-Nitrophenylhydrazine Hydrochloride involve the fragmentation of peptides. The CAD spectra of the resulting NPHylated peptides carry more sequence-specific ions due to significant reduction of sequence scrambling . This clearly demonstrates that the C-terminus has a profound effect on peptide fragmentation .
Result of Action
The molecular and cellular effects of 2-Nitrophenylhydrazine Hydrochloride’s action include increased hydrophobicity of peptides, elimination of C-terminal rearrangement, and enhanced sensitivity in some cases . Furthermore, the compound reduces sequence scrambling, which affects the fragmentation of peptides .
Action Environment
The action, efficacy, and stability of 2-Nitrophenylhydrazine Hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability and efficacy.
生化学分析
Biochemical Properties
2-Nitrophenylhydrazine Hydrochloride plays a crucial role in biochemical reactions, especially in the derivatization of carbonyl compounds. It reacts with aldehydes and ketones to form hydrazones, which are more stable and easier to analyze using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry . This compound interacts with enzymes and proteins that possess carbonyl functional groups, facilitating their detection and quantification. The nature of these interactions is primarily based on the formation of covalent bonds between the hydrazine group and the carbonyl group of the target molecules .
Cellular Effects
The effects of 2-Nitrophenylhydrazine Hydrochloride on various types of cells and cellular processes are significant. It influences cell function by modifying carbonyl-containing biomolecules, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the derivatization of carbonyl groups in proteins can alter their activity and stability, leading to changes in cellular processes. Additionally, the compound’s ability to form stable hydrazones with carbonyl compounds makes it a valuable tool in studying oxidative stress and related cellular responses .
Molecular Mechanism
At the molecular level, 2-Nitrophenylhydrazine Hydrochloride exerts its effects through the formation of hydrazones with carbonyl compounds. This reaction involves the nucleophilic attack of the hydrazine group on the carbonyl carbon, resulting in the formation of a covalent bond . This mechanism is crucial for the detection and quantification of carbonyl compounds in various biological samples. The compound can also inhibit or activate enzymes by modifying their carbonyl groups, leading to changes in their catalytic activity and overall function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrophenylhydrazine Hydrochloride can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . This degradation can affect its ability to form hydrazones with carbonyl compounds, thereby impacting the accuracy of biochemical analyses. Long-term studies have shown that the compound retains its activity for extended periods when stored properly, but its reactivity may decrease over time .
Dosage Effects in Animal Models
The effects of 2-Nitrophenylhydrazine Hydrochloride vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, it can cause adverse effects such as oxidative stress and cellular damage due to the excessive formation of hydrazones with cellular carbonyl compounds . These toxic effects highlight the importance of careful dosage optimization in experimental studies to avoid potential harm to the subjects.
Metabolic Pathways
2-Nitrophenylhydrazine Hydrochloride is involved in metabolic pathways that include the modification of carbonyl-containing biomolecules. The compound interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, which play roles in the metabolism of aldehydes and ketones . These interactions can affect metabolic flux and the levels of metabolites in biological systems. The formation of hydrazones can also influence the activity of metabolic enzymes, leading to changes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-Nitrophenylhydrazine Hydrochloride is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can localize to various cellular compartments where it interacts with carbonyl-containing biomolecules . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Nitrophenylhydrazine Hydrochloride is determined by its interactions with specific targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on carbonyl-containing biomolecules . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
2-Nitrophenylhydrazine Hydrochloride can be synthesized through the nitration of phenylhydrazine. The process involves the following steps:
Nitration: Phenylhydrazine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce a nitro group at the ortho position of the phenyl ring.
Purification: The resulting 2-nitrophenylhydrazine is purified through recrystallization.
Hydrochloride Formation: The purified 2-nitrophenylhydrazine is then reacted with hydrochloric acid to form 2-Nitrophenylhydrazine Hydrochloride.
Industrial Production Methods
In industrial settings, the production of 2-Nitrophenylhydrazine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated equipment for the nitration and purification steps to ensure consistency and efficiency. The final product is typically obtained in high purity and yield .
化学反応の分析
Types of Reactions
2-Nitrophenylhydrazine Hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.
Condensation: It can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Condensation: Carbonyl compounds such as aldehydes and ketones.
Major Products Formed
Reduction: 2-Aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines.
Condensation: Hydrazones.
類似化合物との比較
Similar Compounds
3-Nitrophenylhydrazine Hydrochloride: Similar to 2-Nitrophenylhydrazine Hydrochloride but with the nitro group at the meta position.
2,4-Dinitrophenylhydrazine: Contains two nitro groups at the ortho and para positions.
Phenylhydrazine: Lacks the nitro group and is less reactive compared to its nitro-substituted derivatives.
Uniqueness
2-Nitrophenylhydrazine Hydrochloride is unique due to the presence of the nitro group at the ortho position, which enhances its reactivity and makes it a more effective derivatization agent compared to phenylhydrazine. The ortho-nitro group also influences the compound’s electronic properties, making it more suitable for specific analytical applications .
特性
IUPAC Name |
(2-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUBVSAYUSFHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971848 | |
| Record name | 2-Nitrophenylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-87-4, 56413-75-3 | |
| Record name | Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Nitrophenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056413753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6293-87-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrophenylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenylhydrazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-nitrophenylhydrazine hydrochloride in the context of these research papers?
A1: 2-Nitrophenylhydrazine hydrochloride is primarily used as a derivatizing agent for the detection and quantification of carboxylic acids. [, , , , , , , , ] This involves reacting the carboxylic acid with 2-nitrophenylhydrazine hydrochloride to form a colored acid hydrazide derivative, which can be detected using spectroscopic techniques like colorimetry or HPLC.
Q2: What types of carboxylic acids can be detected using 2-nitrophenylhydrazine hydrochloride?
A2: The research demonstrates its use in detecting a wide range of carboxylic acids, including:
- Aliphatic acids: Such as acetic acid and stearic acid. []
- Aromatic acids: Such as benzoic acid. []
- Dicarboxylic acids: Such as citric acid. []
- Fatty acids: Including saturated and unsaturated fatty acids from C10:0 to C22:6. [, , , ]
- Pharmaceutical compounds: Containing carboxylic acid groups, such as non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid, mefenamic acid, niflumic acid, ketoprofen, ibuprofen, diclofenac sodium, and indomethacin, as well as ursodeoxycholic acid. [, ]
Q3: How does the derivatization reaction with 2-nitrophenylhydrazine hydrochloride work?
A3: The carboxylic acid reacts with 2-nitrophenylhydrazine hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base like pyridine. [, , ] This forms an acid hydrazide derivative. The reaction is typically carried out in an organic solvent like ethanol.
Q4: What are the advantages of using 2-nitrophenylhydrazine hydrochloride for carboxylic acid analysis?
A4: * Sensitivity: The resulting hydrazide derivatives exhibit intense colors, allowing for sensitive detection even at low concentrations. [, , ]* Versatility: It can be used to analyze a variety of carboxylic acids in different matrices, including biological samples, pharmaceutical formulations, and food products. [, , , , , ]* Compatibility with HPLC: The hydrazide derivatives are suitable for analysis by HPLC, allowing for separation and quantification of complex mixtures. [, , , ]
Q5: Are there limitations to using 2-nitrophenylhydrazine hydrochloride for carboxylic acid analysis?
A5: * Selectivity: While the method is effective for carboxylic acids, it may show reduced sensitivity for other compounds like amino acids, hydroxybenzoic acids, and aminobenzoic acids. []* Side Reactions: The research highlights potential side reactions, such as the formation of ethyl esters with certain carboxylic acids like salicylic acid during the derivatization process. [] This emphasizes the importance of optimizing reaction conditions and considering potential interferences.
Q6: Are there analytical methods specifically validated for using 2-nitrophenylhydrazine hydrochloride derivatives?
A6: Yes, researchers have developed and validated spectrophotometric and RP-HPLC-DAD methods for determining ursodeoxycholic acid by derivatizing it with 2-nitrophenylhydrazine hydrochloride. [] This involved optimizing parameters like reagent concentration, heating temperature, and time for the derivatization reaction, as well as selecting suitable chromatographic conditions for separation and detection.
Q7: Can this method be used to analyze fatty acid composition in biological samples?
A7: Yes, researchers have successfully applied this method to determine serum free fatty acid compositions. [] The direct derivatization method eliminates the need for complex isolation steps and provides a relatively simple and reproducible approach for analyzing fatty acid profiles in biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



